5-tert-butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate 5-tert-butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13612435
InChI: InChI=1S/C15H26N2O4/c1-5-20-12(18)15-7-8-16-11(15)6-9-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3
SMILES: CCOC(=O)C12CCNC1CCN(C2)C(=O)OC(C)(C)C
Molecular Formula: C15H26N2O4
Molecular Weight: 298.38 g/mol

5-tert-butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate

CAS No.:

Cat. No.: VC13612435

Molecular Formula: C15H26N2O4

Molecular Weight: 298.38 g/mol

* For research use only. Not for human or veterinary use.

5-tert-butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate -

Specification

Molecular Formula C15H26N2O4
Molecular Weight 298.38 g/mol
IUPAC Name 5-O-tert-butyl 3a-O-ethyl 2,3,4,6,7,7a-hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5-dicarboxylate
Standard InChI InChI=1S/C15H26N2O4/c1-5-20-12(18)15-7-8-16-11(15)6-9-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3
Standard InChI Key ZMLGCFGHQXSXAH-UHFFFAOYSA-N
SMILES CCOC(=O)C12CCNC1CCN(C2)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C12CCNC1CCN(C2)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 5-tert-butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate consists of a hexahydro-1H-pyrrolo[3,2-c]pyridine scaffold substituted with tert-butyl and ethyl ester groups at the 3a and 5 positions, respectively. Key features include:

  • Bicyclic Framework: The fusion of a six-membered pyridine ring with a five-membered pyrrolidine ring creates a rigid, three-dimensional structure that influences stereoelectronic properties .

  • Ester Functionalization: The tert-butyl and ethyl esters introduce steric bulk and modulate solubility, with the tert-butyl group enhancing lipophilicity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC15H26N2O4\text{C}_{15}\text{H}_{26}\text{N}_{2}\text{O}_{4}
Molecular Weight298.38 g/mol
IUPAC Name5-O-tert-butyl 3a-O-ethyl 2,3,4,6,7,7a-hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5-dicarboxylate
SMILESCCOC(=O)C12CCNC1CCN(C2)C(=O)OC(C)(C)C

Spectroscopic and Computational Data

The compound’s Standard InChIKey (ZMLGCFGHQXSXAH-UHFFFAOYSA-N) and PubChem CID (129319557) facilitate database searches and computational modeling. Nuclear magnetic resonance (NMR) and mass spectrometry data for analogous pyrrolopyridine derivatives suggest characteristic signals for the bicyclic core and ester groups, though experimental spectra for this specific compound remain unpublished .

Synthesis and Optimization

Table 2: Representative Synthesis Steps for Analogous Compounds

StepReagents/ConditionsYieldReference
1Pyridinium salt + DEAD, 25°C, 48 hr81%
2Boc protection, reflux, 15 hr81%

Stereochemical Considerations

The stereochemistry at the 3a position is critical for biological activity in pyrrolopyridine derivatives. Chiral auxiliaries or asymmetric catalysis may be required to control diastereoselectivity, as evidenced by dr > 20:1 in similar syntheses .

Physicochemical Properties

Solubility and Lipophilicity

The tert-butyl group enhances lipid solubility (logP2.1\log P \approx 2.1), while the ethyl ester marginally improves aqueous solubility. These properties make the compound suitable for pharmacokinetic studies in drug discovery .

Stability

Under acidic conditions, the tert-butyl ester is prone to hydrolysis, necessitating careful storage at neutral pH and low temperatures.

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